1,3,4-Thiadiazol-2-ylcyanamide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
111393-93-2 |
|---|---|
Molecular Formula |
C3HN4NaS |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
sodium;cyano(1,3,4-thiadiazol-2-yl)azanide |
InChI |
InChI=1S/C3HN4S.Na/c4-1-5-3-7-6-2-8-3;/h2H;/q-1;+1 |
InChI Key |
PMAKDNHZVBVWFM-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)[N-]C#N.[Na+] |
Isomeric SMILES |
C1=NN=C(S1)N=C=[N-].[Na+] |
Canonical SMILES |
C1=NN=C(S1)[N-]C#N.[Na+] |
Other CAS No. |
111393-93-2 |
Synonyms |
1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |
Origin of Product |
United States |
Structure Activity Relationships Sar and Molecular Design Principles
General Principles of SAR for 1,3,4-Thiadiazole (B1197879) Scaffolds
The biological activity of 1,3,4-thiadiazole derivatives is fundamentally linked to several core structural and electronic features of the heterocyclic ring.
The =N-C-S- Moiety : This toxophoric linkage is considered a key pharmacophoric feature responsible for many of the biological activities observed in this class of compounds. researchgate.net It also possesses the ability to chelate metal ions, which can be a mechanism for enzymatic inhibition.
Aromaticity and Stability : The strong aromatic character of the 1,3,4-thiadiazole ring imparts significant in vivo stability and generally results in lower toxicity profiles for higher organisms. researchgate.netnih.gov This stability makes the scaffold a reliable backbone in drug design.
Mesoionic Character : The discrete regions of positive and negative charges within the ring system give 1,3,4-thiadiazoles a mesoionic character. researchgate.netnih.gov This polarity can enhance the ability of these molecules to cross cellular membranes and interact with biological targets through various non-covalent interactions.
Lipophilicity : The sulfur atom within the thiadiazole ring often increases the lipophilicity of the molecule compared to its oxadiazole or triazole bioisosteres, which can improve pharmacokinetic properties like membrane permeability. nih.gov
Influence of Substituents on Biological Activity Profiles
The nature, position, and orientation of substituents on the 1,3,4-thiadiazole ring are critical determinants of the resulting compound's biological activity, selectivity, and potency. Even minor structural modifications can lead to significant changes in the pharmacological profile. nih.gov
The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), profoundly influence the molecule's interaction with its biological target.
Electron-Donating Groups (EDGs) : Groups such as methyl (-CH₃) and methoxy (-OCH₃) can also enhance activity, depending on the specific biological target. In one study on antimicrobial activity, a derivative with an electron-donating methyl group showed higher inhibition against certain bacterial strains compared to a similar derivative with an electron-withdrawing nitro group.
The interplay of these electronic effects is summarized in the table below, showing how different substituents on a phenyl ring attached to the thiadiazole core can modulate activity.
| Substituent at C5-Phenyl Ring | Electronic Effect | Observed Activity |
| -H | Neutral | Baseline Activity |
| -OCH₃ (Methoxy) | EDG | Favorable for anticancer activity |
| -CH₃ (Methyl) | EDG | Favorable for anticancer activity |
| -NO₂ (Nitro) | EWG | Potent antitubercular activity |
| -Cl (Chloro) | EWG | Potent antitubercular activity |
| -F (Fluoro) | EWG | Potent antitubercular activity |
The size, shape, and conformational freedom of a molecule are paramount for its ability to fit into the binding site of a target protein or enzyme. Steric hindrance can prevent optimal binding, while appropriate conformational flexibility allows the molecule to adopt the most favorable orientation for interaction.
A compelling example is the dramatic difference in binding affinity observed between two regioisomers: N-[3-(4-methoxy-phenyl)- jocpr.comresearchgate.netu-tokyo.ac.jpthiadiazol-5-yl]-acetamide and N-(2-(4-methoxyphenyl)- jocpr.comresearchgate.netnih.govthiadiazol-5-yl)-acetamide for the human adenosine A₃ receptor. nih.gov The 1,2,4-thiadiazole isomer showed a Kᵢ value of 0.79 nM, whereas the 1,3,4-thiadiazole isomer had a Kᵢ of 4.7 µM, a nearly 6000-fold decrease in affinity. nih.gov Molecular modeling revealed that the more potent 1,2,4-isomer is thermodynamically more stable and adopts a conformation that is energetically more favorable for docking into the receptor's binding pocket. nih.gov This highlights that the precise spatial arrangement of the atoms, governed by the core scaffold and its substituents, is a critical factor for potent biological activity.
Specific functional groups are often incorporated into the 1,3,4-thiadiazole scaffold to impart or enhance particular biological activities.
Cyano Group (-CN) : The cyano group is a potent electron-withdrawing group that can significantly influence a molecule's electronic properties. nih.gov It is linear and relatively small, and the nitrogen atom can act as a hydrogen bond acceptor. In drug design, the cyano group is often used as a bioisostere for a ketone or as part of a cyanoguanidine moiety to modulate basicity and binding interactions, as seen in the H₂-receptor antagonist cimetidine. u-tokyo.ac.jpnih.gov In the context of 1,3,4-Thiadiazol-2-ylcyanamide, the -NH-CN group combines the hydrogen-bonding potential of the amino linker with the strong electronic pull and hydrogen-accepting capability of the nitrile, creating a unique functional handle for molecular interactions.
Amino Group (-NH₂) : The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a particularly privileged structure, serving as a scaffold for numerous compounds with potent antimicrobial, antifungal, antitubercular, and antiviral activities. The amino group provides a key point for hydrogen bonding and can be readily derivatized to explore a wide chemical space and optimize activity. nih.gov
Thiol Group (-SH) : Derivatives of 1,3,4-thiadiazole-2-thiol are widely studied for their diverse biological activities, including antioxidant properties. The thiol group can exist in tautomeric equilibrium with the thione form and is a key structural feature for interaction with various biological targets.
Halogens (-F, -Cl, -Br) : Halogens, particularly fluorine and chlorine, are frequently used to enhance biological activity. Their electron-withdrawing nature and ability to increase lipophilicity can improve target binding and cell permeability. For example, a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole was found to have the highest inhibitory activity against Mycobacterium tuberculosis in one study. researchgate.net
Nitro Group (-NO₂) : The strongly electron-withdrawing nitro group is often associated with potent antimicrobial and anticancer activities. For example, 5-(nitroaryl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for activity against Helicobacter pylori. japsonline.com
Trifluoromethyl Group (-CF₃) : This group is a strong electron-withdrawing moiety and is often used as a bioisostere for a methyl group. Its inclusion can enhance metabolic stability and lipophilicity. Derivatives containing a trifluoromethylphenyl group have shown potent activity as antitumor agents and kinase inhibitors.
The following table summarizes the influence of these key functional groups on the biological activities of 1,3,4-thiadiazole derivatives.
| Functional Group | Position on Scaffold | Common Biological Activities Enhanced |
| Amino (-NH₂) | C2 or C5 | Antimicrobial, Antiviral, Anticancer nih.gov |
| Thiol (-SH) | C2 or C5 | Antioxidant, Antimicrobial |
| Halogens (-F, -Cl) | C5-Aryl | Antitubercular, Anticancer, Anticonvulsant researchgate.net |
| Nitro (-NO₂) | C5-Aryl | Antimicrobial, Anticancer japsonline.com |
| Trifluoromethyl (-CF₃) | C5-Aryl | Anticancer, Kinase Inhibition |
Pharmacophore Elucidation and Ligand-Based Drug Design Concepts
Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to bind to a specific biological target. nih.gov The 1,3,4-thiadiazole ring is considered a versatile pharmacophore itself, providing a rigid scaffold upon which other key features can be optimally positioned. nih.gov
Key pharmacophoric features commonly identified in active 1,3,4-thiadiazole derivatives include:
Hydrogen Bond Acceptors (HBA): Often the nitrogen atoms of the thiadiazole ring or other substituents like cyano or carbonyl groups.
Hydrogen Bond Donors (HBD): Typically amino or thiol groups attached to the ring.
Hydrophobic/Aromatic Regions: Aromatic rings (like phenyl) substituted at the C2 or C5 position are crucial for hydrophobic and π-π stacking interactions within the binding site.
For example, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a pharmacophore model might include an aromatic ring feature corresponding to a C5-substituent, HBD/HBA features from a side chain at the C2 position, and hydrophobic features that map to other parts of the molecule. By identifying this common pattern among active compounds, new molecules can be designed or screened in silico to see if they fit the pharmacophore model, thus prioritizing them for synthesis and testing.
Rational Design of Novel this compound Derivatives
Based on the established SAR principles, a rational design strategy for novel derivatives of this compound can be formulated to explore new biological activities. The core scaffold provides a stable and synthetically accessible starting point.
Modification at the C5 Position : This is the most common and effective site for modification.
Introduction of Aryl and Heteroaryl Rings : A variety of substituted phenyl rings or other heterocyclic rings (e.g., pyridine, thiophene) can be introduced at the C5 position. The electronic nature of the substituents on these rings can be systematically varied (e.g., with EDGs like -CH₃, -OCH₃ or EWGs like -Cl, -F, -CF₃, -NO₂) to probe for optimal electronic and steric requirements at the target binding site.
Modification of the Cyanamide (B42294) Group : The 2-cyanamide group offers opportunities for bioisosteric replacement to fine-tune activity.
Bioisosteric Replacement : The cyano group could be replaced with other small, electron-withdrawing groups such as a nitro group or a halogen (e.g., fluorine) to alter hydrogen bonding capacity and electronic distribution while maintaining a similar size. researchgate.net
Derivatization of the Amine : The hydrogen on the amino part of the cyanamide group could be replaced with small alkyl groups to probe steric tolerance around that part of the molecule.
Scaffold Hopping : While maintaining the key pharmacophoric elements of an active this compound derivative, the core ring itself could be replaced with other bioisosteric five-membered heterocycles, such as a 1,3,4-oxadiazole (B1194373) or a 1,2,4-triazole (B32235), to explore new chemical space and potentially improve properties like solubility or metabolic stability.
By systematically applying these design principles, new libraries of this compound derivatives can be created with a high probability of yielding compounds with novel or improved pharmacological profiles.
Biological Activities and Mechanistic Investigations of 1,3,4 Thiadiazol 2 Ylcyanamide and Its Derivatives
Antiviral Activity: Mechanistic Insights
The antiviral activity of 1,3,4-Thiadiazol-2-ylcyanamide, particularly its anti-influenza effects, is a complex process involving metabolic activation and subsequent interaction with viral and cellular pathways.
Anti-Influenza Activity of LY217896
LY217896 has demonstrated efficacy against both influenza A and B viruses in preclinical studies. Research has shown that this compound is effective in both in vitro cell cultures and in mouse models of influenza infection.
Biotransformation Pathways and Metabolite Characterization
A key aspect of LY217896's biological activity is its rapid metabolism within red blood cells. nih.gov Upon entering these cells, the parent compound is converted into at least two distinct, more polar metabolites. nih.gov While the precise, detailed structures of a "mesoionic ribose metabolite" and a "urea metabolite" are not extensively described in publicly available literature, it is understood that these transformations are crucial for the compound's antiviral effect. The parent compound, LY217896, is typically not detected within the red blood cells, suggesting that its conversion to active metabolites is an efficient process. nih.gov
Enzymatic Pathways Involved in Metabolism
The biotransformation of LY217896 is believed to be mediated by cellular enzymes. The enzyme purine nucleoside phosphorylase (PNP) plays a critical role in the purine salvage pathway, which is involved in the metabolism of nucleosides. While direct evidence explicitly detailing the role of PNP in the metabolism of LY217896 is limited in the available research, the structural similarities of its metabolites to purine nucleosides strongly suggest the involvement of this enzyme. PNP catalyzes the cleavage of the glycosidic bond in nucleosides, a process that could be analogous to the formation of the ribose metabolite of LY217896.
Implications of Metabolite Formation for Antiviral Mechanism of Action
The formation of polar metabolites within red blood cells is a critical step in the antiviral mechanism of LY217896. nih.gov These metabolites are the active forms of the drug that are thought to interfere with viral replication. The accumulation of these charged molecules within the cell can lead to the inhibition of viral enzymes or disrupt cellular processes that are essential for the life cycle of the influenza virus. The exact molecular targets of these metabolites are still an area of active investigation.
Enzyme Inhibition Studies
Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been extensively studied for their ability to inhibit various enzymes, with a particular focus on carbonic anhydrases.
Carbonic Anhydrase Inhibition Mechanisms
The primary mechanism of inhibition for these sulfonamide derivatives involves the coordination of the sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.
It is important to note that the cyanamide (B42294) group in this compound is structurally distinct from the sulfonamide group responsible for the well-characterized carbonic anhydrase inhibition. However, research into other non-sulfonamide 1,3,4-thiadiazole derivatives has shown that other functional groups, such as a thione group, can also act as zinc-binding moieties and inhibit carbonic anhydrase. nih.gov This suggests that while the classical mechanism of sulfonamide-based inhibition may not apply, the potential for this compound or its metabolites to interact with carbonic anhydrase through alternative mechanisms cannot be entirely ruled out and warrants further investigation.
Alpha-Glycosidase Inhibition Studies
Derivatives of 1,3,4-thiadiazole have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and blood glucose regulation. researchgate.net Inhibition of this enzyme can delay glucose absorption, a key therapeutic strategy in managing diabetes mellitus. researchgate.net
Numerous studies have demonstrated that these compounds can exhibit inhibitory activity far exceeding that of acarbose, a standard drug used in clinical practice. For instance, a series of 1,3,4-thiadiazole-bearing Schiff base analogues showed remarkable inhibition, with some compounds displaying IC50 values as low as 1.10 ± 0.10 μM, a significant improvement over acarbose's IC50 of 11.50 ± 0.30 μM. nih.govresearchgate.net Similarly, certain 1,3,4-thiadiazole derivatives featuring a benzoic acid linker registered an IC50 value of 3.66 mM, which is approximately 3.7 times more potent than acarbose (IC50 = 13.88 mM) in the same study. researchgate.netnih.govbepls.com
The structure-activity relationship (SAR) studies indicate that the inhibitory profile is influenced by the nature and position of substituents on the thiadiazole ring. nih.gov Analogues with strong electron-donating or electron-withdrawing groups have shown better inhibition profiles. nih.gov Furthermore, hybrid molecules, such as those combining 1,3,4-thiadiazole and 1,2,3-triazole moieties, have demonstrated exceptional potency. One such hybrid was found to be approximately 26 times more active than acarbose, with an IC50 value of 31.91 μM. nih.gov Molecular docking studies suggest that these inhibitors can bind to allosteric sites on the α-glucosidase enzyme. nih.gov
| Compound Type | Reported IC50 Value | Standard Drug (Acarbose) IC50 | Reference |
|---|---|---|---|
| Thiadiazole-Schiff Base Analogue | 1.10 ± 0.10 μM | 11.50 ± 0.30 μM | nih.govresearchgate.net |
| Thiadiazole with Benzoic Acid Linker | 3.66 mM | 13.88 mM | researchgate.netnih.gov |
| Thiadiazole-Triazole Hybrid (9n) | 31.91 μM | 844.81 μM | nih.gov |
| Thiadiazole with Butanoic Acid Linker (7b) | 6.70 mM | 13.88 mM | nih.govbepls.com |
Urease Enzyme Inhibition Kinetics and Mechanisms
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key strategy against infections caused by urease-positive bacteria like Helicobacter pylori. The 1,3,4-thiadiazole scaffold has been successfully utilized to develop potent urease inhibitors.
Studies have revealed that derivatives of 1,3,4-thiadiazole can be significantly more effective than the standard inhibitor, thiourea. For example, two water-soluble 5-amino-1,3,4-thiadiazole derivatives demonstrated IC50 values of 13.76 μM and 18.81 μM, surpassing thiourea's IC50 of 21.40 μM. nih.gov Fused heterocyclic systems, such as nih.govijpsjournal.comnih.govtriazolo[3,4-b] nih.govijpsjournal.comrsc.orgthiadiazoles, have shown outstanding inhibition, with IC50 values ranging from 0.87 to 8.32 µM, compared to thiourea's 22.54 µM. researchgate.net
Kinetic studies, employing Lineweaver-Burk and Dixon plots, have elucidated the mechanism of inhibition. Many 1,3,4-thiadiazole derivatives act as competitive inhibitors, suggesting they interact with the enzyme's active site. mdpi.com One of the most potent competitive inhibitors identified is 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione, with a Ki value of 2 µM. mdpi.com However, non-competitive inhibition has also been observed for some derivatives, indicating interaction at a site other than the active site. nih.gov The proposed mechanism of action often involves the chelation of the nickel ions within the urease active site by the thiadiazole derivatives, disrupting the enzyme's catalytic function.
| Compound/Derivative | IC50 / Ki Value | Inhibition Type | Reference |
|---|---|---|---|
| 5-amino-1,3,4-thiadiazole hydrochloride (1) | IC50: 13.76 ± 0.15 μM | Non-competitive | nih.gov |
| nih.govijpsjournal.comnih.govtriazolo[3,4-b] nih.govijpsjournal.comrsc.orgthiadiazole derivatives | IC50: 0.87 to 8.32 µM | Not Specified | researchgate.net |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Ki: 2 μM | Competitive | mdpi.com |
| Thiourea (Standard) | IC50: ~21-22 μM | Standard | nih.govresearchgate.net |
Kinase Inhibition (e.g., EGFR, HER-2, ThiM) and Associated Pathways
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Derivatives of 1,3,4-thiadiazole have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). rsc.org
Several 1,3,4-thiadiazole-based compounds have demonstrated potent dual inhibitory activity against both EGFR and HER-2. rsc.org For instance, an o-bromophenyl derivative (29i) exhibited strong enzyme inhibition with IC50 values of 29.30 nM for EGFR and 55.69 nM for HER-2. rsc.org The design of these inhibitors often involves specific structural features intended to occupy different pockets within the kinase active site, such as the adenine-binding pocket and adjacent hydrophobic pockets. Other pyrazole-thiadiazole hybrids have also shown impressive EGFR inhibition, with one compound recording an IC50 value of 0.024 µM.
In addition to cancer-related kinases, thiadiazole derivatives have been investigated for their effects on microbial kinases. Docking studies have explored the interaction of these compounds with the thiamine monophosphate kinase (ThiM) from Klebsiella pneumoniae, with results suggesting an inhibitory effect and high binding affinity.
| Target Kinase | Compound Type | Reported IC50 Value | Reference |
|---|---|---|---|
| EGFR | o-bromophenyl-thiadiazole (29i) | 29.30 nM | rsc.org |
| HER-2 | o-bromophenyl-thiadiazole (29i) | 55.69 nM | rsc.org |
| EGFR | Pyrazole-thiadiazole hybrid (6g) | 0.024 µM | |
| Abl protein kinase | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | 7.4 µM | |
| ThiM Kinase | 1,3,4-Thiadiazole derivatives | Inhibitory effect suggested by docking |
DNA and Biomolecular Interactions
DNA Binding Mechanisms and Modes
The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a core component of nucleic acids, endows these derivatives with the ability to interact with DNA and interfere with replication processes. rsc.org The primary methods for studying these interactions involve spectroscopic techniques with calf thymus DNA (CT-DNA).
The binding of thiadiazole derivatives to CT-DNA often results in hypochromism in the UV-Vis absorption spectrum. This decrease in absorbance is indicative of a strong stacking interaction between the aromatic chromophore of the compound and the base pairs of DNA, which is characteristic of an intercalative binding mode. In this mode, the planar thiadiazole molecule inserts itself between the stacked base pairs of the DNA double helix. In addition to intercalation, some fatty acid derivatives of 1,3,4-thiadiazole have been found to bind to the minor groove of the DNA helix.
Interaction with Other Biological Macromolecules
The versatile 1,3,4-thiadiazole scaffold can interact with a wide range of biological macromolecules beyond the aforementioned enzymes. A key class of targets is the topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. nih.gov
Several 2,5-disubstituted 1,3,4-thiadiazole derivatives have been identified as human topoisomerase II poisons, meaning they stabilize the complex between the enzyme and DNA, leading to double-strand breaks and cell death. ijpsjournal.com Other derivatives act as catalytic inhibitors of topoisomerase II. ijpsjournal.com
Furthermore, these compounds have shown potent inhibitory activity against bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. One thiourea derivative incorporating a thiadiazole moiety displayed excellent inhibitory activity against Escherichia coli DNA gyrase B (IC50 = 0.33 µM) and moderate activity against topoisomerase IV (IC50 = 19.72 µM). researchgate.net Other targets for thiadiazole derivatives include carbonic anhydrases and histone deacetylases (HDACs), highlighting the broad biological reach of this chemical class. nih.gov
Mechanisms of Action in Diverse Pharmacological Contexts (General Thiadiazole Derivatives)
The broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives stems from several key molecular and structural features. The thiadiazole ring's strong aromaticity provides significant in vivo stability, while its mesoionic character allows compounds to readily cross cellular membranes and engage with intracellular targets. mdpi.com
A primary mechanism of action is enzyme inhibition, targeting a diverse array of enzymes critical to various pathologies. These include kinases (EGFR, HER-2, Abl), hydrolases (α-glucosidase, urease), carbonic anhydrases, and topoisomerases. By binding to the active or allosteric sites of these enzymes, thiadiazole derivatives can modulate cellular signaling, metabolism, and pathogen viability.
Another significant mechanism is the interference with DNA synthesis and replication. mdpi.com This is attributed to the 1,3,4-thiadiazole ring acting as a bioisostere of the pyrimidine nucleobase, allowing it to disrupt the normal processes of DNA replication and repair. rsc.org The ability of these compounds to bind DNA via intercalation or groove binding further contributes to their cytotoxic and antimicrobial effects. The capacity to be readily substituted at multiple positions allows for the fine-tuning of these compounds to achieve high potency and selectivity for specific biological targets, making the 1,3,4-thiadiazole scaffold a versatile and enduring platform in drug discovery.
Antiproliferative and Apoptosis Induction Pathways
Derivatives of 1,3,4-thiadiazole have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.govconnectjournals.comresearchgate.net The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. dntb.gov.ua This is achieved through the modulation of several key cellular signaling pathways.
One of the principal apoptosis induction pathways involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies have shown that certain 1,3,4-thiadiazole derivatives trigger apoptosis through the activation of caspase-3, caspase-8, and caspase-9. mdpi.comamrita.edunih.gov This activation is often linked to the modulation of the Bax/Bcl-2 protein ratio, where an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome C from the mitochondria, initiating the caspase cascade. cbijournal.comconnectjournals.com
Furthermore, these compounds can interfere with the cell cycle, leading to cell cycle arrest at various phases, including G0/G1, G1/S, and G2/M, which prevents cancer cell proliferation. nih.govnih.govnih.govresearchgate.net For instance, some derivatives have been found to inhibit cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition, causing the cells to arrest in this phase. cbijournal.comnih.gov Other derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. nih.govdntb.gov.ua Inhibition of Akt signaling can lead to the induction of apoptosis and suppression of tumor growth. nih.gov
The antiproliferative effects of these compounds have been observed in various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and glioblastoma (U87) cells. cbijournal.comresearchgate.netnih.gov
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Observed Mechanism |
|---|---|---|---|
| Compound 4d | U87 (Glioblastoma) | 0.58 | Caspase-3 activation, Bax/Bcl-2 modulation, ROS production cbijournal.com |
| Compound 9a | MCF-7 (Breast) | 3.31 | Cell cycle arrest at G2/M, mitochondrial apoptotic pathway nih.gov |
| Compound 8a | A549 (Lung) | 1.62 - 4.61 | Not specified connectjournals.com |
| Compound 14 | MCF-7 (Breast) | 0.04 | G0-G1 phase arrest, increased BAX, decreased Bcl-2 researchgate.net |
| Compound 2g | LoVo (Colon) | 2.44 | Apoptosis modulation, cell cycle dynamic effects nih.gov |
Anti-inflammatory Mechanisms (e.g., Erythrocyte Membrane Stabilization, Proteinase Enzyme Inhibition)
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been attributed to several mechanisms. One key mechanism is the stabilization of the erythrocyte membrane. During inflammation, lysosomal enzymes are released, which can damage surrounding tissues. By stabilizing the red blood cell membrane, which is analogous to the lysosomal membrane, these compounds can limit the release of these inflammatory mediators. In vitro studies have demonstrated the erythrocyte membrane stabilization activity of 1,3,4-thiadiazole derivatives, with one study reporting 48.89% stabilization at a concentration of 100 ppm.
Another significant anti-inflammatory mechanism is the inhibition of proteinase enzymes. Proteinases are involved in tissue breakdown during inflammatory processes. Derivatives of 1,3,4-thiadiazole have been shown to inhibit proteinase activity, with one particular derivative exhibiting 66.78% inhibition at 100 ppm. Some compounds have shown dose-dependent inhibition of albumin denaturation, another indicator of anti-inflammatory potential.
Additionally, some 1,3,4-thiadiazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. Molecular docking studies have supported the interaction of these compounds with the active site of the COX-2 enzyme.
| Derivative | Mechanism | Inhibition/Stabilization (%) | Concentration |
|---|---|---|---|
| 1,3,4-Thiadiazole derivative (A) | Erythrocyte Membrane Stabilization | 48.89 | 100 ppm |
| 1,3,4-Thiadiazole derivative (A) | Proteinase Enzyme Inhibition | 66.78 | 100 ppm |
| Compound 4d | Albumin Denaturation Inhibition | 63.87 | Not specified |
| Compound 4d | Antiproteinase Action | 45.44 | Not specified |
Antioxidant Activity: Radical Scavenging Mechanisms (e.g., DPPH)
Derivatives of 1,3,4-thiadiazole have been shown to possess antioxidant properties, primarily through their ability to scavenge free radicals. The most commonly employed method to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant potential of these compounds is often linked to their capacity to donate a hydrogen atom or an electron, which stabilizes the free radical.
The structure of the 1,3,4-thiadiazole derivatives plays a crucial role in their antioxidant activity. The presence of electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2), can enhance their radical scavenging capabilities. For instance, amide derivatives of 2-amino-1,3,4-thiadiazoles containing phenolic hydroxyl groups have demonstrated good antioxidant potential.
Several studies have reported the IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) for various 1,3,4-thiadiazole derivatives. In some cases, the synthesized compounds have shown scavenging activity comparable to or even better than standard antioxidants like ascorbic acid.
| Compound/Derivative | DPPH Scavenging Activity (IC50 µM) | Reference Standard (IC50 µM) |
|---|---|---|
| TZD 5 | 27.50 cbijournal.com | Ascorbic acid (29.2) cbijournal.com |
| TZD 3 | 28.00 cbijournal.com | Ascorbic acid (29.2) cbijournal.com |
| Compound 3'c (with adamantane ring) | Excellent scavenging activity (exact value not specified) nih.gov | Not specified |
Anticonvulsant Mechanisms (e.g., Hydrogen Bonding Domain, Hydrophobic Interactions)
The anticonvulsant activity of 1,3,4-thiadiazole derivatives is attributed to a specific pharmacophoric pattern essential for their interaction with biological targets. cbijournal.com This pharmacophore consists of four key features: a hydrophobic aryl ring, a hydrogen bonding domain (HBD), an electron-donor group, and another distal hydrophobic site. nih.govdntb.gov.ua
The mechanism of action for the anticonvulsant effects of these compounds is believed to involve the GABAergic system. nih.gov Specifically, they are thought to interact with GABAA receptors, leading to an influx of chloride ions. nih.govdntb.gov.ua This hyperpolarizes the neuronal membrane, making it more difficult for neurons to fire, thereby preventing the abnormal electrical impulses that characterize seizures. nih.govdntb.gov.ua
The hydrogen bonding domain is a critical feature that allows these molecules to interact with the GABAA receptor or other related targets. nih.govdntb.gov.ua The hydrophobic aryl ring and the distal hydrophobic site contribute to the lipophilicity of the compound, which is important for crossing the blood-brain barrier and for hydrophobic interactions within the binding pocket of the receptor. nih.govdntb.gov.ua Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups and lipophilic substitutions on the thiadiazole ring can enhance anticonvulsant activity. nih.govdntb.gov.ua For example, a synthesized derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, demonstrated H-bonding with a donor/acceptor group at a specific range, highlighting the importance of this interaction. nih.govdntb.gov.ua
Antibacterial and Antifungal Action Modes
The antimicrobial activity of 1,3,4-thiadiazole derivatives is broad, encompassing both antibacterial and antifungal effects. The toxophoric –N–C–S moiety within the thiadiazole ring is considered to be largely responsible for this wide range of biological activity. cbijournal.com
Antifungal Action: A primary mechanism of antifungal action for 1,3,4-thiadiazole derivatives is the inhibition of ergosterol biosynthesis. cbijournal.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. These compounds are thought to inhibit the enzyme 14-α-sterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. cbijournal.com This mechanism is similar to that of azole antifungal drugs, and the thiadiazole ring is considered a bioisostere of the triazole and imidazole rings found in these drugs. cbijournal.com Some derivatives have also been shown to affect the integrity of the cell membrane by inducing the production of reactive oxygen species (ROS), which leads to membrane lipid peroxidation and the leakage of cellular contents. nih.gov
Antibacterial Action: The antibacterial mechanisms of 1,3,4-thiadiazole derivatives are multifaceted. Some studies suggest that these compounds exert their effects by interacting with bacterial DNA. The mechanism of interaction with calf thymus-DNA (CT-DNA) has been investigated, indicating a potential mode of action that involves the disruption of DNA replication or transcription. dntb.gov.ua Other research points to the inhibition of bacterial proteins as a key mechanism. dntb.gov.uamdpi.com For instance, in the context of plant pathogens, the protective activity of a 1,3,4-thiadiazole derivative was linked to an increase in the activities of related defense enzymes and the upregulation of differentially expressed proteins in the glycolysis/gluconeogenesis pathway. nih.govnih.gov
Other Investigated Biological Mechanisms (e.g., Anti-TB, Anti-HIV, Antidepressant, Anthelmintic)
Beyond the aforementioned activities, derivatives of 1,3,4-thiadiazole have been explored for a range of other therapeutic applications.
Anti-TB: Several 2,5-disubstituted-1,3,4-thiadiazoles have been screened for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Molecular docking studies suggest that some of these compounds may exert their antitubercular effect by inhibiting the enzyme InhA, a key component of the fatty acid synthesis pathway in mycobacteria. nih.gov
Anti-HIV: The anti-HIV activity of some 1,3,4-thiadiazole derivatives is thought to be related to their ability to intercalate into DNA. dntb.gov.ua Structure-activity relationship studies have indicated that the introduction of electron-withdrawing groups on an N-aryl substituent can enhance their antiviral potency. nih.gov
Antidepressant: Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have demonstrated significant antidepressant and anxiolytic properties. nih.gov The mechanism of action is suggested to be linked to the serotonergic system, as some compounds have shown the ability to bind to the 5-HT1A receptor. nih.govresearchgate.net
Anthelmintic: Schiff bases derived from 1,3,4-thiadiazoles have been evaluated for their anthelmintic activity. The efficacy of these compounds is typically assessed by measuring the time taken to cause paralysis and death in worms, such as Pheretima posthuma. amrita.eduresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic and structural properties of heterocyclic compounds, including derivatives of 1,3,4-thiadiazole (B1197879). By solving the Schrödinger equation in an approximate manner, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex molecules.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations, particularly using the B3LYP hybrid functional, are employed to determine the most stable three-dimensional arrangement of atoms in 1,3,4-thiadiazole derivatives. In these studies, the geometry of the molecule is optimized to find the lowest energy conformation. For the 2-amino-1,3,4-thiadiazole (B1665364) scaffold, a key structural feature is the planarity of the 1,3,4-thiadiazole ring, with dihedral angles close to 0°. mdpi.com
The bond connecting the exocyclic nitrogen to the thiadiazole ring (C-N) typically exhibits partial double bond character, resulting in a shorter bond length than a typical C-N single bond. mdpi.com This indicates electron delocalization between the amino group and the heterocyclic ring. The distribution of electron density and electrostatic potential can also be mapped, revealing the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| Bond Length (N-N in ring) | ~1.36 Å | The bond length between the two nitrogen atoms within the thiadiazole ring. mdpi.com |
| Bond Length (C-S in ring) | ~1.77 Å | The length of the carbon-sulfur bonds within the heterocyclic core. |
| Bond Length (C-N exocyclic) | ~1.36 Å | The bond connecting the exocyclic amino/cyanamide (B42294) group to the ring, showing partial double bond character. mdpi.com |
| Bond Angle (N-C-S in ring) | ~115° | The internal angle of the thiadiazole ring. |
| Dihedral Angle (Ring) | ~0° | Confirms the planar nature of the 1,3,4-thiadiazole ring. mdpi.com |
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
For 2-amino-1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the thiadiazole ring and the exocyclic amino group, while the LUMO is often located on other substituents attached to the ring. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for intramolecular charge transfer, a property that can be significant for biological activity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Typical Value Range (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.0 to -7.0 eV | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.5 to -2.5 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV | Relates to chemical reactivity and kinetic stability. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.7 to -4.7 eV | Describes electron escaping tendency. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | 0.20 to 0.25 eV-1 | Reciprocal of hardness, indicates higher reactivity. |
Spectroscopic Property Predictions and Experimental Validation
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra for 1,3,4-thiadiazole derivatives generally show good agreement with experimental findings. nih.govsemanticscholar.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental FT-IR spectra. For N-substituted 2-amino-1,3,4-thiadiazoles, characteristic bands include N-H stretching vibrations (around 3200-3400 cm⁻¹) and C=N and C-N stretching vibrations within the ring (1500-1200 cm⁻¹). semanticscholar.org
NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR can be predicted. In derivatives of this scaffold, the exocyclic amine proton is typically deshielded and appears downfield. nih.gov The carbon atoms of the 1,3,4-thiadiazole ring resonate at characteristic positions, often between 158 and 169 ppm. nih.govsemanticscholar.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The absorption bands observed in the UV-Vis spectra of these compounds are typically assigned to π-π* and n-π* electronic transitions within the conjugated system.
This close correlation between theoretical predictions and experimental results provides strong evidence for the calculated molecular structures.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a small molecule (ligand), such as 1,3,4-Thiadiazol-2-ylcyanamide, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling
Molecular docking studies on various 1,3,4-thiadiazole derivatives have shown that this scaffold is a versatile pharmacophore capable of forming critical interactions within protein active sites. nih.govmdpi.com The 1,3,4-thiadiazole ring itself, with its nitrogen and sulfur heteroatoms, is key to these interactions.
Docking simulations reveal that the nitrogen atoms of the thiadiazole ring and the exocyclic amine or amide groups frequently act as hydrogen bond acceptors or donors. mdpi.comrsc.org These groups can form hydrogen bonds with key amino acid residues like Aspartate, Serine, and Tyrosine in the binding pockets of enzymes such as dihydrofolate reductase (DHFR) or various kinases. mdpi.com Furthermore, the aromatic nature of the thiadiazole ring allows for favorable π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine, further stabilizing the ligand-protein complex.
Prediction of Binding Affinities and Modes
Molecular docking programs calculate a scoring function, often expressed as binding affinity or energy (in kcal/mol), to estimate the strength of the interaction between the ligand and the protein. For 1,3,4-thiadiazole derivatives, docking studies frequently report negative binding affinities, with values ranging from -6.9 to -12.1 kcal/mol against various targets, indicating favorable and spontaneous binding. mdpi.comuniversci.com
Following docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted binding pose. researchgate.net An MD simulation tracks the movements of the ligand and protein atoms over time (e.g., 100 nanoseconds), providing insight into the dynamic nature of the interaction. nih.govresearchgate.net A stable complex is often characterized by a low and consistent root-mean-square deviation (RMSD) of the ligand's position within the binding site, confirming that the predicted binding mode is maintained over time. researchgate.net The binding free energy can be more accurately calculated from the MD trajectory using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which corroborates the initial docking scores. mdpi.comnih.gov
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Simulation Method |
|---|---|---|---|
| VEGFR-2 | -8.0 to -12.1 | ASN923 | Molecular Docking mdpi.com |
| Dihydrofolate Reductase (DHFR) | -8.2 to -9.0 | ASP21, SER59, TYR22 | Molecular Docking mdpi.com |
| SARS-CoV-2 Main Protease (Mpro) | ~ -11.4 | (not specified) | Molecular Docking & MD nih.gov |
| S. aureus DNA Gyrase | (not specified) | ASP1083, MET1121, ARG1122 | Molecular Docking & MD rsc.org |
Receptor-Based Drug Design Integration
Receptor-based drug design for 1,3,4-thiadiazole derivatives leverages the three-dimensional structures of biological targets to design molecules with high affinity and selectivity. Molecular docking, a key technique in this approach, is widely used to predict the binding modes and affinities of these compounds within the active sites of various proteins.
Studies have identified the 1,3,4-thiadiazole moiety as crucial for binding and stability in complexes with several key protein targets. mdpi.com For instance, in the context of anti-cancer drug design, derivatives have been extensively modeled against receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.comijpsjournal.comajgreenchem.com
Molecular docking simulations of 1,3,4-thiadiazole derivatives targeting VEGFR-2 have revealed specific, crucial interactions. Hydrogen bonds are frequently observed between the thiadiazole ring's nitrogen atoms and key amino acid residues in the receptor's active site, such as ASN923. mdpi.com Similarly, when targeting the EGFR ATP-binding site, derivatives have been shown to form hydrogen bonds with residues like Met793 and Lys728. mdpi.com These computational insights affirm the role of the 1,3,4-thiadiazole scaffold as a valuable pharmacophore for establishing strong and specific interactions with therapeutic targets. mdpi.com Other identified targets for this class of compounds include carbonic anhydrase, estrogen receptors, and various enzymes associated with SARS-CoV-2. nih.govbiointerfaceresearch.comrsc.org
In Silico Screening and Virtual Ligand Library Design
In silico screening and the design of virtual ligand libraries are powerful computational strategies for identifying novel, biologically active 1,3,4-thiadiazole derivatives from vast chemical databases. This approach allows for the rapid and cost-effective evaluation of thousands of compounds before committing to chemical synthesis and biological testing.
The process often begins with the creation of a ligand-based pharmacophore model, which defines the essential structural features required for binding to a specific biological target. mdpi.comnih.gov This model is then used to screen large virtual databases, such as the ZINC15 database, to identify compounds that match the pharmacophore. mdpi.comnih.gov
Following the initial screening, hit compounds are subjected to further computational analysis, including:
Molecular Docking: To predict binding affinity and orientation within the target's active site.
Drug-Likeness Prediction: To assess properties based on frameworks like Lipinski's Rule of Five, which helps evaluate the potential for a compound to be an orally active drug. ijpsjournal.comajgreenchem.com
ADMET Analysis: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the candidate molecules. ijpsjournal.com
This hierarchical screening approach has successfully identified novel 1,3,4-thiadiazole derivatives with promising inhibitory potential against a range of targets. For example, virtual screening has identified derivatives with high binding energies against the estrogen receptor and potent docking scores against key SARS-CoV-2 enzymes. nih.govbiointerfaceresearch.com
Table 1: Examples of In Silico Docking Scores for 1,3,4-Thiadiazole Derivatives Against Various Protein Targets. nih.govbiointerfaceresearch.comresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For 1,3,4-thiadiazole derivatives, QSAR studies are instrumental in understanding which structural properties influence their therapeutic efficacy, thereby guiding the design of more potent analogues.
In a typical QSAR study, a series of related 1,3,4-thiadiazole compounds with known biological activities (e.g., inhibitory concentrations) are used as a training set. nih.govresearchgate.net Various molecular descriptors are calculated for each compound, which can be categorized as:
Physicochemical: Relating to properties like lipophilicity and polarizability. researchgate.net
Topological: Describing the connectivity and branching of the molecule. researchgate.net
Electronic: Quantifying the electronic properties of the molecule. researchgate.net
Using statistical methods like stepwise linear regression, a mathematical model is developed that best correlates these descriptors with the observed biological activity. nih.gov For example, a linear QSAR study was successfully developed for a series of 1,3,4-thiadiazole-2-thione derivatives to model their inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme. nih.govresearchgate.net The resulting models can help predict the activity of newly designed compounds and provide insights into the mode of action, optimizing the drug discovery process. researchgate.net
Derivatives, Hybrid Scaffolds, and Medicinal Chemistry Applications
Diversification Strategies and Scaffold Modifications
Medicinal chemists employ several strategies to modify the basic 1,3,4-thiadiazole (B1197879) scaffold, enhancing its therapeutic potential and creating a wide array of derivatives with tailored properties.
A primary strategy for diversification involves introducing various substituents at the 2 and 5 positions of the thiadiazole ring. This is the most abundant class of 1,3,4-thiadiazole derivatives explored for therapeutic applications. mdpi.com The nature of these substituents significantly influences the compound's biological activity. By attaching different functional groups, researchers have developed derivatives with a broad spectrum of pharmacological effects, including anticonvulsant, antimicrobial, and antiproliferative activities. mdpi.comnih.govresearchgate.net For example, a series of 2,5-disubstituted derivatives were synthesized and evaluated for anticonvulsant activity, with some compounds showing potent effects without neurotoxicity. nih.gov Another study involved synthesizing novel 2,5-disubstituted derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-oxadiazole (B1194373), and Schiff base moieties, some of which displayed promising antimicrobial and antiproliferative activities. mdpi.comresearchgate.net
| Derivative Class | Substituents | Observed Activity | Reference |
|---|---|---|---|
| Anticonvulsants | Piperazine and various sulfonyl chlorides at positions 2 and 5 | Potent anticonvulsant activity in MES test | nih.gov |
| Anticancer | Ciprofloxacin analogues at position 2 or 5 | Cytotoxicity against MCF-7 and HepG2 cancer cells | nih.gov |
| Antimicrobial/Antiproliferative | Linked 1,2,4-triazole, 1,3,4-thiadiazole, or 1,3,4-oxadiazole moieties | Promising antibacterial, antifungal, and antiproliferative effects | mdpi.com |
| Anticancer | Honokiol-derived structures | Stronger cytotoxicity than the natural precursor against A549 and MDA-MB-231 cells | mdpi.comnih.gov |
Fusing the 1,3,4-thiadiazole ring with other heterocyclic structures creates rigid, bicyclic, or polycyclic systems with distinct three-dimensional shapes. Among these, the imidazo[2,1-b] nih.govmdpi.commdpi.comthiadiazole scaffold is a prominent example. nih.gov This fused system, containing a bridgehead nitrogen atom, has been a subject of research for decades. researchgate.net Derivatives of this class are explored for a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comresearchgate.net For instance, certain imidazole-fused imidazo[2,1-b] nih.govmdpi.commdpi.comthiadiazole analogues have demonstrated strong and selective antifungal activity against Candida albicans. nih.gov The synthesis of these fused systems often involves the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones or related reagents. mdpi.com
Molecular hybridization is a drug design strategy that combines two or more different pharmacophores into a single molecule. This approach can lead to compounds with enhanced affinity for biological targets, improved activity profiles, or novel mechanisms of action. The 1,3,4-thiadiazole nucleus is frequently incorporated into hybrid molecules alongside other heterocyclic systems like triazoles, oxadiazoles, and coumarins. mdpi.comnih.gov For example, researchers have synthesized hybrid compounds tethering 1,3,4-thiadiazole with 1,2,4-triazole and 1,3,4-oxadiazole, which were then screened for antimicrobial and antiproliferative activities. mdpi.comresearchgate.net The rationale is that the resulting hybrid may act on multiple targets or may have a synergistic effect that is greater than the sum of its individual components.
1,3,4-Thiadiazole as a Versatile Pharmacophore in Drug Discovery
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its widespread presence in medicinally active molecules and its contribution to a vast array of biological activities. nih.govmdpi.comnih.gov Its utility in drug design is attributed to its ability to engage in various non-covalent interactions and its favorable physicochemical properties. mdpi.com The scaffold is found in compounds developed as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govnih.govmdpi.com This broad spectrum of activity highlights the importance of the 1,3,4-thiadiazole core in the development of new therapeutic agents. eurekaselect.comresearchgate.net
Applications in Agrochemical Research (e.g., Insecticidal, Fungicidal, Herbicidal Agents)
Beyond medicinal chemistry, 1,3,4-thiadiazole derivatives have significant applications in agriculture. researchgate.netrsc.orgsci-hub.st Numerous reports indicate that compounds incorporating this scaffold exhibit potent insecticidal, fungicidal, and herbicidal properties. sci-hub.stresearchgate.net The biological activity in this domain is also highly dependent on the nature of the substituents on the thiadiazole ring. researchgate.net The stability and diverse biological activities of these compounds make them attractive candidates for the development of new pesticides and plant-growth regulators. sci-hub.st Some thiadiazole-derived agrochemicals have been commercialized, demonstrating their practical utility in crop protection. sci-hub.st
| Agrochemical Application | Key Findings | Reference |
|---|---|---|
| Herbicidal | Derivatives of 1,3,4-thiadiazole have been shown to possess herbicidal activity. | researchgate.netacs.org |
| Fungicidal | Various substituted 1,3,4-thiadiazoles exhibit antifungal properties useful for crop protection. | researchgate.net |
| Insecticidal | The 1,3,4-thiadiazole scaffold is present in molecules developed for insect control. | researchgate.netresearchgate.net |
Emerging Applications in Materials Science (e.g., Charge-Transporting, Photoconductive, Anticorrosive Materials)
The unique electronic properties of the 1,3,4-thiadiazole ring have led to its exploration in materials science. rsc.orgsci-hub.st The electron-deficient nature of the ring, combined with its thermal and chemical stability, makes it a valuable component in the design of functional materials. sci-hub.st Applications are concentrated in areas such as charge-transporting materials, photoluminescent and photoconductive materials, and liquid crystals. sci-hub.stresearchgate.net
A particularly notable application is in corrosion inhibition. Thiadiazole derivatives have proven to be effective anti-corrosion agents for various metals, including mild steel and silver, in acidic environments. mdpi.comresearchgate.netresearchgate.net Their effectiveness is attributed to the presence of sulfur and nitrogen heteroatoms and conjugated double bonds, which facilitate the adsorption of the molecules onto the metal surface. mdpi.comresearchgate.net This adsorption forms a protective layer that isolates the metal from the corrosive medium. mdpi.com
Future Perspectives and Concluding Remarks
Challenges and Opportunities in 1,3,4-Thiadiazol-2-ylcyanamide Research
Despite these challenges, the opportunities for innovation are substantial. The 1,3,4-thiadiazole (B1197879) ring is a known pharmacophore, recognized for its metabolic stability and its ability to engage in various biological interactions. nih.gov The cyanamide (B42294) group, with its unique electronic and steric properties, offers a novel vector for molecular design. This opens up the possibility of discovering compounds with unique biological activities or enhanced potency compared to existing 1,3,4-thiadiazole derivatives. The exploration of this specific scaffold could lead to the identification of novel lead compounds for drug discovery programs targeting a range of diseases.
Advancements in Synthetic Methodologies for Complex Derivatives
The synthesis of the 1,3,4-thiadiazole core is well-established, often involving the cyclization of thiosemicarbazides with various reagents. researchgate.netmdpi.com For instance, a common method involves the reaction of thiosemicarbazide (B42300) with acid chlorides or carboxylic acids in the presence of a dehydrating agent. mdpi.comchemmethod.com Recent advancements in synthetic chemistry, such as the use of microwave irradiation, have been shown to improve reaction yields and reduce reaction times for the synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives. nih.gov
Future synthetic strategies for complex derivatives of this compound will likely focus on developing regioselective methods for substitution on the thiadiazole ring and on the cyanamide nitrogen. The use of modern catalytic systems could enable more efficient and environmentally friendly synthetic pathways. Furthermore, combinatorial chemistry approaches, coupled with high-throughput screening, could accelerate the discovery of new derivatives with desired properties. The development of one-pot synthesis procedures would also be a significant advancement, streamlining the production of these complex molecules.
Deeper Elucidation of Molecular Mechanisms via Advanced Experimental and Computational Techniques
A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is paramount for rational drug design. Advanced experimental techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about the binding of these compounds to proteins and other biomolecules.
In parallel, computational methods are expected to play an increasingly important role. Molecular docking studies, as have been employed for other 1,3,4-thiadiazole derivatives to predict their binding to targets like VEGFR-2 and dihydrofolate reductase, can be utilized to identify potential biological targets for this compound. nih.govnih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complexes, providing insights into the stability of the interactions. These computational approaches, when used in conjunction with experimental data, can guide the optimization of lead compounds to enhance their potency and selectivity.
Potential for Novel Therapeutic and Material Applications
The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities. researchgate.net Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govmdpi.com Given this precedent, this compound and its future derivatives represent a promising area for the discovery of new therapeutic agents. The unique electronic nature of the cyanamide group could lead to novel interactions with biological targets, potentially resulting in new mechanisms of action.
Beyond medicine, 1,3,4-thiadiazole derivatives have found applications in material science, for example, as corrosion inhibitors and in the development of organic electronics. sci-hub.st The nitrogen-rich structure of this compound suggests potential applications as a ligand in coordination chemistry or as a building block for novel polymers with interesting thermal or electronic properties. The exploration of its use in the development of new functional materials is a field ripe with opportunity.
Table 1: Potential Therapeutic Applications of this compound Derivatives Based on Analogous Scaffolds
| Therapeutic Area | Potential Mechanism of Action/Target |
| Oncology | Inhibition of kinases (e.g., VEGFR-2, Abl), dihydrofolate reductase (DHFR), histone deacetylase (HDAC), and tubulin polymerization. nih.govnih.govnih.gov |
| Infectious Diseases | Antimicrobial activity against a range of bacteria and fungi. nih.govmdpi.com Antiviral activity, including against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). mdpi.com |
| Inflammation | Anti-inflammatory effects through various pathways. researchgate.net |
| Neurological Disorders | Potential for anticonvulsant, anxiolytic, and antidepressant effects. researchgate.net |
Q & A
Q. Advanced Research Focus
- PK studies :
- ADME profiling : Use HPLC-MS to track compound stability in plasma and liver microsomes.
- Caco-2 assays : Assess intestinal permeability for oral bioavailability.
- Toxicity mitigation :
How can computational methods improve the design of this compound-based therapeutics?
Q. Advanced Research Focus
- Molecular docking : Predict binding affinity to targets like neuraminidase (for antivirals) or tubulin (for antitumor agents).
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic priorities .
- MD simulations : Analyze compound stability in biological membranes to optimize pharmacokinetics.
What are the challenges in scaling up laboratory-scale synthesis of this compound derivatives?
Q. Basic Research Focus
- Reagent scalability : Replace hazardous reagents (e.g., iodine) with greener alternatives.
- Purification bottlenecks : Use flash chromatography or recrystallization to isolate pure products at scale.
- Yield reproducibility : Standardize reaction conditions (e.g., strict temperature control during cyclization) .
How do researchers validate the mechanism of action (MoA) for this compound derivatives in complex biological systems?
Q. Advanced Research Focus
- Transcriptomic profiling : RNA-seq identifies gene expression changes in treated cells (e.g., apoptosis pathways in leukemia models) .
- Protein interaction assays : Co-IP or pull-down experiments confirm direct target engagement.
- Resistance studies : Serial passaging of pathogens (e.g., influenza) under sublethal drug pressure reveals mutation hotspots, informing MoA .
What strategies address the poor aqueous solubility of this compound derivatives?
Q. Basic Research Focus
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity.
- Nanoformulation : Encapsulate compounds in liposomes or polymeric nanoparticles to improve bioavailability .
- Co-solvent systems : Use PEG-water mixtures for in vitro assays to maintain solubility without cytotoxicity .
How can structural modifications reduce the toxicity of this compound analogs while retaining efficacy?
Q. Advanced Research Focus
- Metabolic soft spots : Identify labile moieties (e.g., trichloroethyl groups) via metabolite profiling and replace them with stable isosteres .
- Selective targeting : Conjugate derivatives with tumor-homing peptides (e.g., RGD sequences) to minimize off-target effects .
- Dual-action prodrugs : Mask reactive groups (e.g., cyanamide) until activation in disease microenvironments .
What analytical techniques are critical for characterizing this compound derivatives?
Q. Basic Research Focus
- Spectroscopy : H/C NMR confirms regiochemistry; IR identifies functional groups (e.g., C≡N stretch at ~2200 cm) .
- Mass spectrometry : HRMS validates molecular formulas.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How do researchers integrate multi-omics data to prioritize this compound derivatives for preclinical development?
Q. Advanced Research Focus
- Chemogenomic databases : Cross-reference compound libraries with gene knockout screens (e.g., CRISPR) to predict on-target efficacy.
- Network pharmacology : Map compound-target-disease networks to identify polypharmacology opportunities.
- Biomarker discovery : Use proteomics to identify surrogate markers (e.g., caspase-3 cleavage) for rapid in vivo efficacy assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
